Pent-3-en-1-amine hydrochloride
Description
Pent-3-en-1-amine hydrochloride is an aliphatic amine salt characterized by a five-carbon chain with a double bond at the 3-position and an amine group at the terminal carbon. The compound’s hydrochloride form enhances stability and solubility in polar solvents, making it suitable for controlled reactions in medicinal chemistry .
Properties
CAS No. |
1306615-57-5 |
|---|---|
Molecular Formula |
C5H12ClN |
Molecular Weight |
121.61 g/mol |
IUPAC Name |
pent-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h2-3H,4-6H2,1H3;1H |
InChI Key |
JKIHNQMXIWMLLE-UHFFFAOYSA-N |
SMILES |
CC=CCCN.Cl |
Isomeric SMILES |
C/C=C/CCN.Cl |
Canonical SMILES |
CC=CCCN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Mechanism of Action
Target of Action
This compound may interact with various biological targets, depending on its chemical structure and properties.
Mode of Action
Amines are known to interact with biological systems in various ways, often acting as neurotransmitters or precursors to neurotransmitters.
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways, including the synthesis of proteins, hormones, and neurotransmitters.
Pharmacokinetics
Amines are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine.
Biochemical Analysis
Biochemical Properties
Pent-3-en-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of amine interactions. It can act as a substrate or inhibitor for various enzymes. For instance, it may interact with monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines. The interaction between this compound and these enzymes can lead to the formation of aldehydes, ammonia, and hydrogen peroxide. Additionally, this compound can form hydrogen bonds and ionic interactions with proteins, potentially affecting their structure and function.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by interacting with receptors on the cell surface or within the cell. This compound may modulate gene expression by influencing transcription factors or other regulatory proteins. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes. These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, by binding to the active site of an enzyme, this compound can prevent the substrate from accessing the site, thereby inhibiting the enzyme’s function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including potential toxicity. Studies have shown that the compound’s activity can diminish over time, necessitating careful consideration of experimental conditions and duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in normal cellular function and potential organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as monoamine oxidases, leading to the production of metabolites that can further participate in biochemical reactions. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell. These changes can have downstream effects on cellular processes and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a key role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes.
Biological Activity
Pent-3-en-1-amine hydrochloride, also known as (E)-pent-3-en-1-amine hydrochloride, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHN·HCl
- SMILES Notation : C/C=C/CCN
- InChI Key : VWJYDONMXDIHNY-NSCUHMNNSA-N
The compound features a pentene backbone with an amine functional group, which contributes to its reactivity and interaction with biological systems .
Biological Activity Overview
This compound exhibits diverse biological activities, primarily due to its structural characteristics. The following table summarizes key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antifungal | Demonstrated efficacy against certain fungal infections. |
| Anticancer | Shows potential cytotoxic effects on cancer cell lines. |
| Neuroprotective | May protect neuronal cells from oxidative stress. |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been shown to inhibit the growth of specific Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antifungal Effects
The compound has also been evaluated for its antifungal activity. In vitro tests revealed that this compound effectively inhibits the growth of common pathogenic fungi, suggesting its potential use in treating fungal infections .
Anticancer Properties
One significant area of research focuses on the anticancer effects of this compound. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. This cytotoxicity is attributed to its ability to disrupt cellular processes essential for cancer cell survival .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Groningen assessed the antimicrobial activity of this compound against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
In another investigation, the effects of this compound on MCF-7 and HCT-116 cell lines were analyzed. The compound exhibited IC values of 25 µM and 30 µM, respectively, indicating potent anticancer activity. Mechanistic studies suggested that the compound triggers apoptosis through the activation of caspase pathways .
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacological applications of this compound:
- Antioxidant Properties : Studies indicate that this compound may possess antioxidant properties, which could be beneficial in neuroprotection and reducing oxidative stress in cells .
- Synthetic Pathways : Advances in synthetic methodologies have enabled more efficient production of this compound, facilitating its availability for research and potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Pent-3-en-1-amine hydrochloride exhibits significant pharmacological properties, primarily due to its amine functional group, which allows it to interact with biological systems. It can act as a substrate or inhibitor for various enzymes, including monoamine oxidases (MAOs) that are crucial in the metabolism of neurotransmitters. This interaction can lead to the formation of bioactive metabolites, making it a candidate for drug development targeting neurological disorders.
Potential Drug Development
The compound has been investigated for its potential use in synthesizing novel pharmaceuticals. For instance, derivatives of this compound have shown promise in developing analgesics and antidepressants due to their ability to modulate neurotransmitter levels . The synthesis of compounds that incorporate this amine can lead to new therapeutic agents with improved efficacy and reduced side effects.
Biochemical Research
Enzyme Interactions
In biochemical studies, this compound is utilized to explore enzyme kinetics and mechanisms. Its ability to form hydrogen bonds and ionic interactions with proteins can influence enzyme activity and stability, making it a valuable tool in enzyme assays. Researchers have used this compound to study the effects of amines on cellular signaling pathways, gene expression, and metabolic processes.
Cellular Effects
The compound affects various cellular processes by interacting with cell surface receptors or intracellular signaling pathways. Studies have shown that this compound can modulate gene expression by influencing transcription factors, thereby affecting cell growth, differentiation, and apoptosis. This characteristic makes it useful in cancer research and regenerative medicine.
Synthetic Organic Chemistry
Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic additions and cycloadditions. For example, it has been used in the synthesis of β-enaminones through reactions with isodehydracetic acid under specific conditions .
Case Studies in Synthesis
Several case studies highlight the utility of this compound in synthetic pathways:
- Synthesis of β-Enaminones : Researchers optimized conditions for the reaction of isodehydracetic acid with this amine, yielding high purity products under mild conditions .
- Drug Synthesis Pathways : In one study, a novel synthetic route was developed using this compound as a key intermediate for creating new analgesic compounds .
Summary Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Medicinal Chemistry | Development of pharmaceuticals targeting neurological disorders | Analgesics, antidepressants |
| Biochemical Research | Study of enzyme kinetics and cellular processes | Gene expression modulation |
| Synthetic Organic Chemistry | Intermediate for synthesizing complex organic molecules | Synthesis of β-enaminones |
Comparison with Similar Compounds
Structural and Reactivity Differences
- Alkene vs. Alkyne :
The alkene group in this compound allows for electrophilic additions (e.g., hydrogenation), while analogs with alkynes, such as 3-Methylpent-1-yn-3-amine hydrochloride, exhibit sp-hybridization, enabling click chemistry or cycloaddition reactions . - Phenyl-containing analogs, like (R)-1-Phenylbut-3-en-1-amine hydrochloride, introduce aromaticity, enhancing lipophilicity and bioavailability in drug candidates .
Physical Properties
- Solubility : Hydrochloride salts generally exhibit high water solubility. However, phenyl-substituted analogs may show reduced solubility in aqueous media due to hydrophobic aromatic rings .
- Stability : Alkyne-containing compounds (e.g., Pent-3-yn-1-amine hydrochloride) are less stable under acidic conditions compared to alkenes, which are more resistant to protonation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
